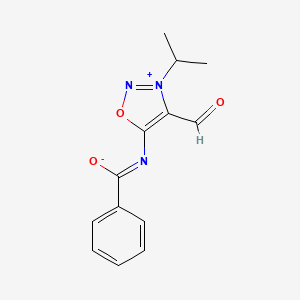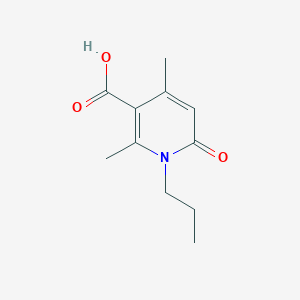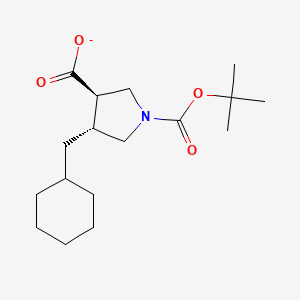
Dosulepin hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is known for its anxiolytic properties and is used in several European and South Asian countries, as well as Australia, South Africa, and New Zealand . Dosulepin hydrochloride acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) and has additional properties such as antihistamine, antiadrenergic, antiserotonergic, anticholinergic, and sodium channel-blocking effects .
Preparation Methods
The synthesis of dosulepin hydrochloride involves several steps, including the formation of the dibenzo[b,e]thiepin ring system. One common method involves the reaction of 3-chloropropylamine with 11-chlorodibenzo[b,e]thiepin to form the intermediate, which is then subjected to N-methylation to yield dosulepin. Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) for purification and validation .
Chemical Reactions Analysis
Dosulepin hydrochloride undergoes various chemical reactions, including:
Oxidation: Dosulepin can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert dosulepin to its corresponding amine derivatives.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the aromatic ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. .
Scientific Research Applications
Dosulepin hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on neurotransmitter levels and receptor binding.
Medicine: Primarily used in the treatment of depression and anxiety disorders. .
Industry: Employed in the pharmaceutical industry for the development of antidepressant formulations.
Mechanism of Action
Dosulepin hydrochloride exerts its therapeutic effects by inhibiting the reuptake of serotonin and norepinephrine at the synaptic cleft, thereby increasing the availability of these neurotransmitters in the central nervous system. It also has anticholinergic, antihistamine, and central sedative properties, which contribute to its overall pharmacological profile . The molecular targets include serotonin and norepinephrine transporters, as well as various receptors such as histamine H1, adrenergic, and muscarinic receptors .
Comparison with Similar Compounds
Dosulepin hydrochloride is similar to other tricyclic antidepressants such as amitriptyline, doxepin, and clomipramine. it is unique in its combination of serotonin-norepinephrine reuptake inhibition and additional receptor-blocking properties. This makes it particularly effective for patients who do not respond to other antidepressants . Similar compounds include:
Amitriptyline: Another TCA with similar efficacy but different side effect profile.
Doxepin: Known for its strong antihistamine properties.
Clomipramine: Primarily used for obsessive-compulsive disorder.
This compound’s unique pharmacological profile and broad range of applications make it a valuable compound in both clinical and research settings.
Properties
CAS No. |
25627-39-8 |
|---|---|
Molecular Formula |
C19H22ClNS |
Molecular Weight |
331.9 g/mol |
IUPAC Name |
(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H21NS.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11-; |
InChI Key |
XUPZAARQDNSRJB-CULRIWENSA-N |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2CSC3=CC=CC=C31.Cl |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


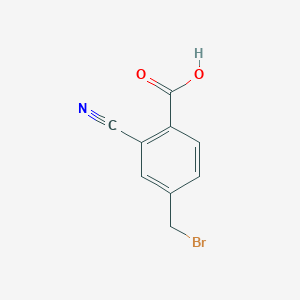
![4H-Pyrrolo[3,2-c]pyridin-4-one, 3-chloro-1,5-dihydro-](/img/structure/B15130959.png)


![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3-phenylpropyl)pyrrolidine-2-carboxylate](/img/structure/B15130978.png)

![6-Methylspiro[2.5]octan-6-amine](/img/structure/B15130988.png)
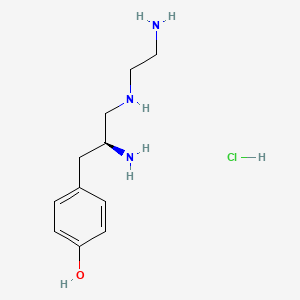
![2-methoxy-4-N-methyl-4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine](/img/structure/B15130992.png)
![1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylic acid](/img/structure/B15130998.png)

